TAS-102 (Trifluridine/Tipiracil HCl) TAS-102 (Trifluridine/Tipiracil HCl) TAS-102 is an investigational drug candidate for metastatic colorectal cancer. It contains trifluridine (TFT) and Tipiracil hydrochloride (TTP) in a molar ratio of 1;0.5. Trifluridine is a nucleoside analog, and tipiracil hydrochloride is a thymidine phosphorylase inhibitor, which prevents rapid metabolism of trifluiridine, increasing the bioavailability of trifluiridine. After oral administration of TAS-102, TFT is phosphorylated to the active monophosphate form TF-TMP, which binds covalently to the active site of thymidylate synthase, thereby reducing the nucleotide pool levels required for DNA replication. Furthermore, the triphosphate form TF-TTP can be incorporated into DNA, which induces DNA fragmentation and leads to the inhibition of tumor growth. TPI exhibits a dual effect: 1) an anti-angiogenic effect mediated through the inhibition of thymidine phosphorylase, which plays an important role in nucleotide metabolism and a variety of development processes, including angiogenesis, 2) increased bioavailability of the normally short-lived antimetabolite TFT by preventing its degradation into the inactive form trifluorothymine (TF-Thy). The synergistic effect of the components in TAS-102 may demonstrate antitumor activity in 5-FU-resistant cancer cells.
Brand Name: Vulcanchem
CAS No.: 733030-01-8
VCID: VC0544576
InChI: InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1
SMILES: C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Molecular Formula: C19H23Cl2F3N6O7
Molecular Weight: 575.3 g/mol

TAS-102 (Trifluridine/Tipiracil HCl)

CAS No.: 733030-01-8

Inhibitors

VCID: VC0544576

Molecular Formula: C19H23Cl2F3N6O7

Molecular Weight: 575.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

TAS-102 (Trifluridine/Tipiracil HCl) - 733030-01-8

CAS No. 733030-01-8
Product Name TAS-102 (Trifluridine/Tipiracil HCl)
Molecular Formula C19H23Cl2F3N6O7
Molecular Weight 575.3 g/mol
IUPAC Name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1
Standard InChIKey PLIXOHWIPDGJEI-OJSHLMAWSA-N
Isomeric SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Canonical SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Appearance Solid powder
Description TAS-102 is an investigational drug candidate for metastatic colorectal cancer. It contains trifluridine (TFT) and Tipiracil hydrochloride (TTP) in a molar ratio of 1;0.5. Trifluridine is a nucleoside analog, and tipiracil hydrochloride is a thymidine phosphorylase inhibitor, which prevents rapid metabolism of trifluiridine, increasing the bioavailability of trifluiridine. After oral administration of TAS-102, TFT is phosphorylated to the active monophosphate form TF-TMP, which binds covalently to the active site of thymidylate synthase, thereby reducing the nucleotide pool levels required for DNA replication. Furthermore, the triphosphate form TF-TTP can be incorporated into DNA, which induces DNA fragmentation and leads to the inhibition of tumor growth. TPI exhibits a dual effect: 1) an anti-angiogenic effect mediated through the inhibition of thymidine phosphorylase, which plays an important role in nucleotide metabolism and a variety of development processes, including angiogenesis, 2) increased bioavailability of the normally short-lived antimetabolite TFT by preventing its degradation into the inactive form trifluorothymine (TF-Thy). The synergistic effect of the components in TAS-102 may demonstrate antitumor activity in 5-FU-resistant cancer cells.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Lonsurf
TAS 102
TAS-102
TAS102
trifluridine - tipiracil
trifluridine and tipiracil
trifluridine tipiracil
trifluridine tipiracil drug combination
Reference 1: Nukatsuka M, Nakagawa F, Takechi T. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts. Anticancer Res. 2015 Sep;35(9):4605-15. PubMed PMID: 26254349.
2: Doi T, Yoshino T, Fuse N, Boku N, Yamazaki K, Koizumi W, Shimada K, Takinishi Y, Ohtsu A. Phase I study of TAS-102 and irinotecan combination therapy in Japanese patients with advanced colorectal cancer. Invest New Drugs. 2015 Jul 12. [Epub ahead of print] PubMed PMID: 26163340.
3: Yamashita F, Komoto I, Oka H, Kuwata K, Takeuchi M, Nakagawa F, Yoshisue K, Chiba M. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse. Cancer Chemother Pharmacol. 2015 Aug;76(2):325-33. doi: 10.1007/s00280-015-2805-9. Epub 2015 Jun 18. PubMed PMID: 26084259.
4: Drug Improves Survival in Refractory Colorectal Cancer. Cancer Discov. 2015 Jul;5(7):OF3. doi: 10.1158/2159-8290.CD-NB2015-077. Epub 2015 Jun 4. PubMed PMID: 26045012.
5: Cleghorn S. TAS-102 for metastatic refractory colorectal cancer. Lancet Oncol. 2015 Jul;16(7):e314. doi: 10.1016/S1470-2045(15)70246-9. Epub 2015 May 21. PubMed PMID: 26004375.
6: Mayor S. TAS-102 prolongs overall survival in refractory colorectal cancer, study shows. BMJ. 2015 May 14;350:h2620. doi: 10.1136/bmj.h2620. PubMed PMID: 25979138.
7: Mayer RJ, Van Cutsem E, Falcone A, Yoshino T, Garcia-Carbonero R, Mizunuma N, Yamazaki K, Shimada Y, Tabernero J, Komatsu Y, Sobrero A, Boucher E, Peeters M, Tran B, Lenz HJ, Zaniboni A, Hochster H, Cleary JM, Prenen H, Benedetti F, Mizuguchi H, Makris L, Ito M, Ohtsu A; RECOURSE Study Group. Randomized trial of TAS-102 for refractory metastatic colorectal cancer. N Engl J Med. 2015 May 14;372(20):1909-19. doi: 10.1056/NEJMoa1414325. PubMed PMID: 25970050.
8: Aiba K, Natori K. [Advance of salvage chemotherapy for colorectal cancer]. Gan To Kagaku Ryoho. 2015 Apr;42(4):394-7. Japanese. PubMed PMID: 25963685.
9: Sakamoto K, Yokogawa T, Ueno H, Oguchi K, Kazuno H, Ishida K, Tanaka N, Osada A, Yamada Y, Okabe H, Matsuo K. Crucial roles of thymidine kinase 1 and deoxyUTPase in incorporating the antineoplastic nucleosides trifluridine and 2'-deoxy-5-fluorouridine into DNA. Int J Oncol. 2015 Jun;46(6):2327-34. doi: 10.3892/ijo.2015.2974. Epub 2015 Apr 20. PubMed PMID: 25901475; PubMed Central PMCID: PMC4441292.
10: Takahashi K, Yoshisue K, Chiba M, Nakanishi T, Tamai I. Involvement of Concentrative Nucleoside Transporter 1 in Intestinal Absorption of Trifluridine Using Human Small Intestinal Epithelial Cells. J Pharm Sci. 2015 Sep;104(9):3146-53. doi: 10.1002/jps.24455. Epub 2015 Apr 21. PubMed PMID: 25900515.
11: Tsukihara H, Nakagawa F, Sakamoto K, Ishida K, Tanaka N, Okabe H, Uchida J, Matsuo K, Takechi T. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncol Rep. 2015 May;33(5):2135-42. doi: 10.3892/or.2015.3876. Epub 2015 Mar 23. PubMed PMID: 25812794; PubMed Central PMCID: PMC4391594.
12: Lee HJ, Oh SJ, Lee EJ, Chung JH, Kim Y, Ryu JS, Kim SY, Lee SJ, Moon DH, Kim TW. Positron emission tomography imaging of human colon cancer xenografts in mice with [18F]fluorothymidine after TAS-102 treatment. Cancer Chemother Pharmacol. 2015 May;75(5):1005-13. doi: 10.1007/s00280-015-2718-7. Epub 2015 Mar 17. PubMed PMID: 25776904.
13: Nukatsuka M, Nakagawa F, Saito H, Sakata M, Uchida J, Takechi T. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, with irinotecan hydrochloride on human colorectal and gastric cancer xenografts. Anticancer Res. 2015 Mar;35(3):1437-45. PubMed PMID: 25750295.
14: Matsuoka K, Iimori M, Niimi S, Tsukihara H, Watanabe S, Kiyonari S, Kiniwa M, Ando K, Tokunaga E, Saeki H, Oki E, Maehara Y, Kitao H. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks. Mol Cancer Ther. 2015 Apr;14(4):1004-13. doi: 10.1158/1535-7163.MCT-14-0236. Epub 2015 Feb 19. PubMed PMID: 25700705.
15: Kotani D, Fukuoka S, Yoshino T. [Efficacy of TAS-102]. Gan To Kagaku Ryoho. 2015 Jan;42(1):1-5. Review. Japanese. PubMed PMID: 25596673.
16: Yasui H, Tsurita G, Imai K. DNA synthesis inhibitors for the treatment of gastrointestinal cancer. Expert Opin Pharmacother. 2014 Nov;15(16):2361-72. doi: 10.1517/14656566.2014.958074. Epub 2014 Sep 26. Review. PubMed PMID: 25256052.
17: Tanaka N, Sakamoto K, Okabe H, Fujioka A, Yamamura K, Nakagawa F, Nagase H, Yokogawa T, Oguchi K, Ishida K, Osada A, Kazuno H, Yamada Y, Matsuo K. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models. Oncol Rep. 2014 Dec;32(6):2319-26. doi: 10.3892/or.2014.3487. Epub 2014 Sep 17. PubMed PMID: 25230742; PubMed Central PMCID: PMC4240496.
18: El-Naggar M, Ebbing E, Bijnsdorp I, van den Berg J, Peters GJ. Radiosensitization by thymidine phosphorylase inhibitor in thymidine phosphorylase negative and overexpressing bladder cancer cell lines. Nucleosides Nucleotides Nucleic Acids. 2014;33(4-6):413-21. doi: 10.1080/15257770.2014.892127. PubMed PMID: 24940699.
19: Peters GJ. Novel developments in the use of antimetabolites. Nucleosides Nucleotides Nucleic Acids. 2014;33(4-6):358-74. doi: 10.1080/15257770.2014.894197. Review. PubMed PMID: 24940694.
20: Utsugi T. New challenges and inspired answers for anticancer drug discovery and development. Jpn J Clin Oncol. 2013 Oct;43(10):945-53. doi: 10.1093/jjco/hyt131. Epub 2013 Sep 5. PubMed PMID: 24014883; PubMed Central PMCID: PMC3787805.
PubChem Compound 9829639
Last Modified Nov 11 2021
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